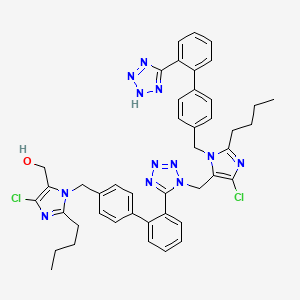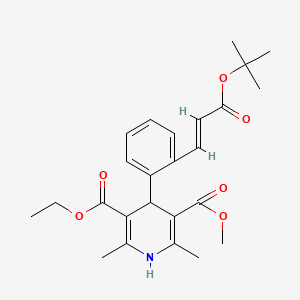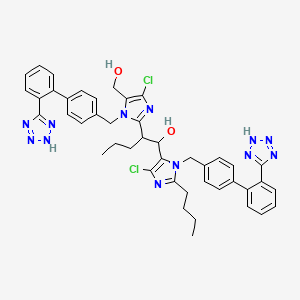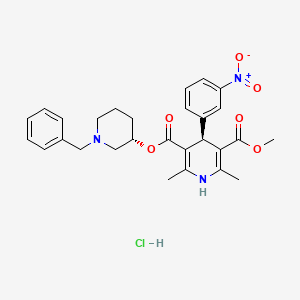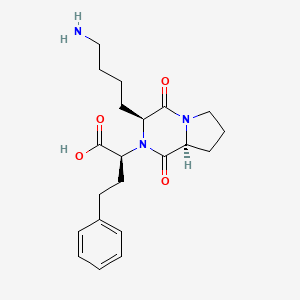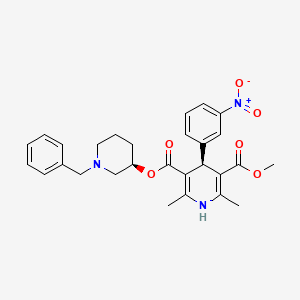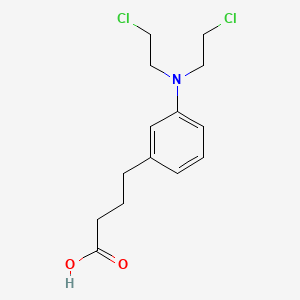
间氯苯丁酸氮芥
描述
Meta-chlorambucil, also known as Chlorambucil, is a chemotherapy medication used to treat chronic lymphocytic leukemia (CLL), Hodgkin lymphoma, and non-Hodgkin lymphoma .
Synthesis Analysis
The synthesis of Chlorambucil involves various chemotherapeutic options. A meta-analysis of randomized trials suggests that the addition of a steroid to chloroambucil does not significantly affect patient survival . Another study showed that Chlorambucil is an acceptable chemotherapy backbone for unfit patients with CLL .Molecular Structure Analysis
Chlorambucil uses the bis (2-chloroethyl) group to bind the nucleobases guanine (at N7) and adenine (at N3), resulting in the prevention of DNA replication and damage via DNA strand linking .Chemical Reactions Analysis
Chlorambucil forms covalent adducts with double-helical DNA, inhibiting cell proliferation . One of the two chloroethyl groups of chlorambucil reacts with the N7 position of guanine or adenine of double-stranded DNA, leading to the formation of mono-adducts .Physical and Chemical Properties Analysis
Meta-chlorambucil has a molecular formula of C14H19Cl2NO2 and a relative molecular mass of 304.2 g/mol .科学研究应用
慢性淋巴细胞白血病 (CLL) 的治疗:自 1960 年代以来,氯苯丁酸氮芥一直是 CLL 的主要治疗选择。它已在多次治疗荟萃分析中与其他治疗方法进行了比较,结果发现虽然没有一种治疗方法显示出显着更好的总体生存率,但氟达拉滨-利妥昔单抗化疗免疫治疗和苯达莫司汀等较新的治疗方法与氯苯丁酸氮芥相比提供了更长的无进展生存期 (Terasawa、Trikalinos、Djulbegovic 和 Trikalinos,2013)。
与 DNA 的相互作用:关于氯苯丁酸氮芥与 DNA 相互作用的研究表明,它通过含氮碱基(胸腺嘧啶、鸟嘌呤和胞嘧啶)结合,表明与 DNA 双螺旋的结合较弱。这种相互作用不会破坏 DNA 的天然 B 构象 (Charak、Shandilya、Tyagi 和 Mehrotra,2012)。
类风湿关节炎的治疗:氯苯丁酸氮芥已用于类风湿关节炎的治疗,显示出在减少皮质类固醇剂量和维持疾病活动缓解方面的有效性 (Thorpe、Hassall 和 York,1976)。
儿童肾病综合征的细胞毒治疗:在儿科医学中,氯苯丁酸氮芥与环磷酰胺一起用于治疗复发性类固醇敏感性肾病综合征的儿童,显示无复发生存率增加 (Latta、von Schnakenburg 和 Ehrich,2001)。
用于癌症治疗的纳米载体系统:研究使用装载氯苯丁酸氮芥的聚(丁基氰基丙烯酸酯)纳米颗粒显示出克服该药物的不稳定性和毒副作用的希望,使其在癌症治疗中更有效 (Yordanov、Bedzhova 和 Dushkin,2010)。
人谷胱甘肽转移酶 P1-1 的解毒:研究表明,人谷胱甘肽转移酶 Pi (GST P1-1) 通常在癌组织中过表达,会解毒氯苯丁酸氮芥。这一见解对于了解其在具有不同 GST P1-1 等位基因变异的患者中的作用至关重要 (Parker 等,2008)。
作用机制
Target of Action
Meta-chlorambucil, also known as Chlorambucil, is primarily used as a chemotherapy agent in the management of chronic lymphocytic leukemia and malignant lymphomas . It targets the DNA of cancer cells, preventing cell proliferation and DNA replication .
Mode of Action
Chlorambucil is a derivative of nitrogen mustard and acts as a cell cycle phase-nonspecific bifunctional alkylating agent . It works by cross-linking guanine bases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary for DNA replication, thereby inhibiting the cells from dividing .
Biochemical Pathways
The primary biochemical pathway affected by Chlorambucil is DNA replication. By cross-linking guanine bases in DNA, it prevents the uncoiling and separation of DNA strands, which is a crucial step in DNA replication . This disruption in the replication process leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Chlorambucil is associated with challenges such as bioavailability and severe side effects on normal tissues . The incorporation of Chlorambucil-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, etc., can improve their uptake and therapeutic outcomes . This has the potential to result in potent anticancer agents with high therapeutic outcomes .
Result of Action
The molecular and cellular effects of Chlorambucil’s action include the inhibition of cell proliferation and DNA replication, leading to cell death . In addition, Chlorambucil-mediated PDL1 depletion was relatively tumor-cell selective in vivo, and treatment efficacy was preserved in PDL1KO hosts, demonstrating tumor PDL1-specific treatment effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorambucil. For instance, changes in temperature, humidity, and CO2 concentrations can impact the activity of the drug
安全和危害
未来方向
The treatment landscape for patients with chronic lymphocytic leukemia (CLL) has changed considerably with the introduction of very effective oral targeted therapies such as Bruton tyrosine kinase inhibitors and venetoclax . Future trials should focus on unfit patients who are underrepresented in clinical trials .
生化分析
Biochemical Properties
Meta-chlorambucil interacts with various biomolecules in biochemical reactions. It has been shown to interact with bovine serum albumin (BSA) in the preparation of nanoparticles using the desolvation method . The interaction with BSA results in changes in the secondary structure of the albumin chain and in the hydrophobicity of Meta-chlorambucil .
Cellular Effects
Meta-chlorambucil has significant effects on various types of cells and cellular processes. It is known to control chronic lymphocytic leukemia and malignant lymphomas . It shows hepatotoxicity, secondary malignancies, etc., in normal cells and tissues .
Molecular Mechanism
The molecular mechanism of Meta-chlorambucil activity is based on DNA alkylation .
Temporal Effects in Laboratory Settings
Studies have shown that Meta-chlorambucil demonstrates a monophasic disappearance from plasma, with a half-life of 26 minutes .
Dosage Effects in Animal Models
In animal models, the effects of Meta-chlorambucil vary with different dosages . For instance, in dogs, chronic lymphocytic leukemia is treated with 2–6 mg/m2 of Meta-chlorambucil orally every 24 hours initially until remission is achieved .
Transport and Distribution
Meta-chlorambucil is associated with challenges such as bioavailability and severe side effects on normal tissues . The incorporation of Meta-chlorambucil-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, etc., can improve their uptake and therapeutic outcomes .
Subcellular Localization
It is known that only low concentrations of active Meta-chlorambucil are able to enter the brain .
属性
IUPAC Name |
4-[3-[bis(2-chloroethyl)amino]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c15-7-9-17(10-8-16)13-5-1-3-12(11-13)4-2-6-14(18)19/h1,3,5,11H,2,4,6-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLHARAWUJAHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159001 | |
| Record name | Meta-chlorambucil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134862-11-6 | |
| Record name | Meta-chlorambucil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134862116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meta-chlorambucil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | META-CHLORAMBUCIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163B5679ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the research context for synthesizing 4,4-difluoro-meta-chlorambucil?
A2: While the provided abstracts lack detailed context [, ], the synthesis of 4,4-difluoro-meta-chlorambucil likely stems from research exploring structural analogs of chlorambucil. This approach aims to identify compounds with potentially improved pharmacological properties or to understand the structure-activity relationship of this class of molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



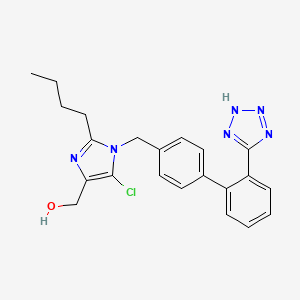
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)
